4-(3-Bromothiophen-2-yl)butanal 4-(3-Bromothiophen-2-yl)butanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC18228896
InChI: InChI=1S/C8H9BrOS/c9-7-4-6-11-8(7)3-1-2-5-10/h4-6H,1-3H2
SMILES:
Molecular Formula: C8H9BrOS
Molecular Weight: 233.13 g/mol

4-(3-Bromothiophen-2-yl)butanal

CAS No.:

Cat. No.: VC18228896

Molecular Formula: C8H9BrOS

Molecular Weight: 233.13 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromothiophen-2-yl)butanal -

Specification

Molecular Formula C8H9BrOS
Molecular Weight 233.13 g/mol
IUPAC Name 4-(3-bromothiophen-2-yl)butanal
Standard InChI InChI=1S/C8H9BrOS/c9-7-4-6-11-8(7)3-1-2-5-10/h4-6H,1-3H2
Standard InChI Key AXKHCRSOAJWUDK-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1Br)CCCC=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a thiophene ring substituted with a bromine atom at the 3-position and a butanal group at the 2-position. The planar thiophene ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity.

Table 1: Key Physicochemical Data

PropertyValueSource Reference
Molecular FormulaC₈H₉BrOS
Molecular Weight233.13 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.61 g/cm³ (predicted)
SolubilityLow in water; soluble in DCM, THF ,

The aldehyde group renders the compound polar, while the bromothiophene moiety contributes to its lipophilicity (predicted LogP: 2.8) .

Synthesis and Reactivity

Claisen-Schmidt Condensation

A common route involves the condensation of 3-bromothiophene-2-carbaldehyde with butyraldehyde derivatives under basic conditions. For example, lithium hydroxide (LiOH) in ethanol promotes aldol addition, followed by dehydration to yield the α,β-unsaturated aldehyde intermediate .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable functionalization of the bromothiophene ring. For instance, reaction with arylboronic acids replaces the bromine atom with aryl groups, expanding access to derivatives for drug discovery .

Oxidation and Reduction

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

  • Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, preserving the bromothiophene core.

Applications in Medicinal Chemistry

Anticancer Activity

Bromothiophene derivatives exhibit potent inhibition of oncogenic kinases. For example, analogs of 4-(3-bromothiophen-2-yl)butanal demonstrated IC₅₀ values <1 μM against FLT3-ITD mutants in acute myeloid leukemia (AML) cell lines . The bromine atom enhances target binding via halogen bonding with kinase active sites .

Enzyme Inhibition

The compound’s aldehyde group acts as an electrophilic warhead, covalently modifying cysteine residues in enzymes. In silico docking studies suggest potential inhibition of:

  • Phosphatases: Protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy .

  • Proteases: SARS-CoV-2 main protease (Mᵖʳᵒ) via thiohemiacetal formation .

Comparative Analysis with Structural Analogs

Table 2: Key Comparisons with Bromothiophene Derivatives

CompoundStructural DifferenceBioactivity (IC₅₀)Reference
4-(5-Bromothiophen-2-yl)butanalBromine at 5-position48 nM (FLT3-ITD)
4-(2-Bromothiophen-3-yl)butanolHydroxyl instead of aldehydeInactive
4-Bromo-N-(thiophen-2-yl)methanimineImine linkage85 nM (PTP1B)

Key observations:

  • Bromine position: 3-substitution (target compound) improves kinase inhibition vs. 5-substitution .

  • Aldehyde group: Critical for covalent enzyme targeting; replacement with alcohol abolishes activity .

Challenges and Future Directions

Synthetic Limitations

  • Low yields: Cross-coupling reactions often suffer from competing side reactions (e.g., homocoupling) .

  • Purification: Chromatographic separation is required due to byproduct formation during Claisen-Schmidt condensations .

Opportunities

  • Drug conjugates: Conjugation with nanoparticles or antibodies could enhance tumor targeting .

  • Green chemistry: Developing aqueous-phase reactions to reduce solvent waste .

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